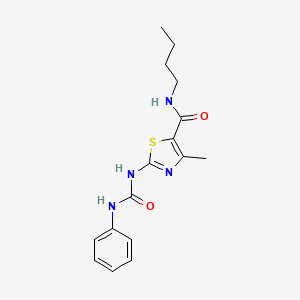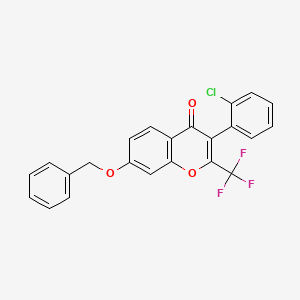
7-(benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound belonging to the class of chromones Its structure is characterized by a chromone core with benzyloxy, chlorophenyl, and trifluoromethyl substituents
Applications De Recherche Scientifique
Chemistry: In chemistry, 7-(benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one is used as a precursor in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of pharmacologically active agents. Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: In industry, it can be used in the development of specialty chemicals, including dyes and pigments, due to its chromone core which imparts color properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps:
Benzylation: The chromone core is first benzyloxylated under basic conditions using benzyl chloride and a suitable base like sodium hydroxide.
Chlorophenyl Substitution: Introduction of the 2-chlorophenyl group is achieved through a Friedel-Crafts acylation reaction.
Trifluoromethylation: The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide under radical or nucleophilic conditions.
Industrial Production Methods: While industrial production methods are not as well-documented for this specific compound, the processes often rely on scalable versions of the synthetic routes mentioned above, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms could be utilized.
Analyse Des Réactions Chimiques
Types of Reactions: 7-(benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions:
Oxidation: This can lead to the formation of quinones or epoxides.
Reduction: The chromone core can be reduced to flavanones.
Substitution: The benzyloxy or chlorophenyl groups can be substituted under specific conditions.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenation agents like bromine or iodine for aromatic substitutions.
Oxidation Products: Quinones, epoxides.
Reduction Products: Flavanones.
Substitution Products: Various halo derivatives.
Mécanisme D'action
The mechanism by which 7-(benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets. Its benzyloxy group can engage in π-π stacking interactions, while the chlorophenyl and trifluoromethyl groups enhance binding affinity through hydrophobic interactions. Pathways involved may include modulation of enzyme activity or receptor binding, but specific targets would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Comparison:
Similar Compounds: 7-hydroxychromone, 3-(2-chlorophenyl)-4H-chromen-4-one.
Uniqueness: The presence of both benzyloxy and trifluoromethyl groups in 7-(benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one enhances its reactivity and potential binding interactions, distinguishing it from its analogs.
7-hydroxychromone.
3-(2-chlorophenyl)-4H-chromen-4-one.
2-(trifluoromethyl)-4H-chromen-4-one.
This detailed analysis provides a comprehensive overview of the compound this compound, its preparation, reactions, and applications. Its unique structure offers a wide range of possibilities for further research and development in various fields.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-7-phenylmethoxy-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClF3O3/c24-18-9-5-4-8-16(18)20-21(28)17-11-10-15(29-13-14-6-2-1-3-7-14)12-19(17)30-22(20)23(25,26)27/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMNGOXRTMHAEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
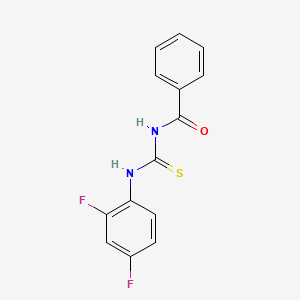
![N-[(3,4-Dimethoxyphenyl)methyl]-4-(thian-4-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2666003.png)
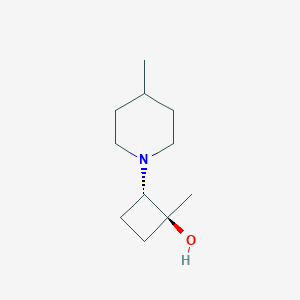
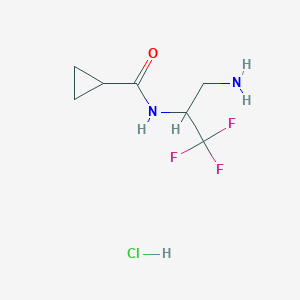
![3-(2-chlorophenyl)-N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2666009.png)
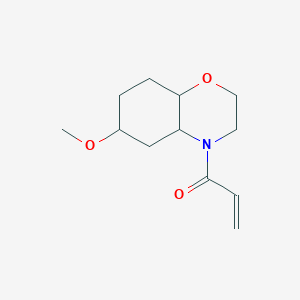
![3-Bromo-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2666011.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2666012.png)
![N-BENZYL-2-{[2-(4-CHLOROPHENYL)-6-METHYLPYRIMIDIN-4-YL]OXY}ACETAMIDE](/img/structure/B2666015.png)
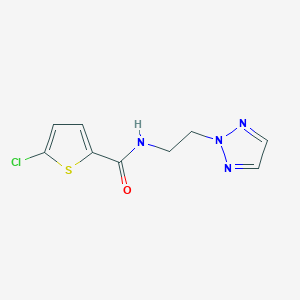
![[(2-PHENYLETHYL)CARBAMOYL]METHYL 5-CHLORO-2-FLUOROBENZOATE](/img/structure/B2666021.png)
![N-(1,3-thiazol-2-yl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2666022.png)
![N-(2-methoxyethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2666023.png)
